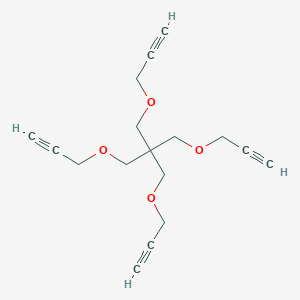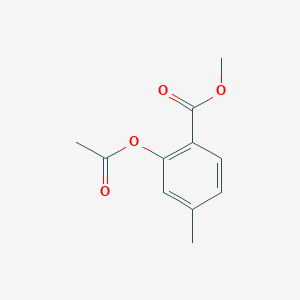
沙轻酮
描述
沙柳酮是一种从植物中华水龙中分离出的木脂素化合物。 它以其多种药理特性而闻名,包括抗炎、抗氧化、抗肥胖、抗高血糖和抗肝脂肪变性作用 . 沙柳酮也因其对各种癌症(包括肺腺癌和乳腺癌)的潜在治疗作用而受到研究 .
科学研究应用
化学: 沙柳酮在木脂素化学和合成研究中用作模型化合物。
生物学: 研究表明,它可以抑制癌细胞的增殖、迁移和侵袭,使其成为潜在的癌症治疗候选药物
作用机制
沙柳酮通过各种分子靶点和途径发挥作用:
生化分析
Biochemical Properties
Sauchinone has been reported to interact with various enzymes and proteins. It inhibits LPS-inducible iNOS, TNF-α, and COX-2 expression through suppression of I-κBα phosphorylation and p65 nuclear translocation . It also interacts with the Akt-CREB-MMP13 signaling pathway, suppressing the proliferation, migration, and invasion of breast cancer cells .
Cellular Effects
Sauchinone has been shown to have significant effects on various types of cells. In breast cancer cells, it inhibits proliferation, migration, and invasion . In lung adenocarcinoma cells, it suppresses proliferation, invasion, and migration by down-regulating EIF4EBP1 .
Molecular Mechanism
Sauchinone exerts its effects at the molecular level through various mechanisms. It reduces the phosphorylation of Akt, ERK, and CREB increased by transforming growth factor-β (TGF-β). In particular, sauchinone treatment suppresses the expression of matrix metalloproteinase (MMP)-13 (MMP13) by regulating the Akt-CREB signaling pathway . It also down-regulates EIF4EBP1, leading to the suppression of proliferation, invasion, and migration of lung adenocarcinoma cells .
Temporal Effects in Laboratory Settings
The effects of Sauchinone on cells have been observed to change over time in laboratory settings. It has been reported to suppress the proliferative ability of lung adenocarcinoma cells in a dose-dependent and time-dependent manner .
Dosage Effects in Animal Models
The effects of Sauchinone vary with different dosages in animal models. For example, when co-administered with certain drugs, Sauchinone reduces the metabolic clearance of each drug, increasing their systemic exposure .
Metabolic Pathways
Sauchinone is involved in various metabolic pathways. It has been found to control hepatic cholesterol homeostasis by downregulating the expression of hepatic PCSK9 via SREBP-2 .
Transport and Distribution
Sauchinone is transported and distributed within cells and tissues. It has been found to be highly distributed in liver, small intestine, kidney, lung, muscle, fat, or mesentery after intravenous and oral administration .
准备方法
合成路线和反应条件: 沙柳酮可以通过各种化学反应合成,这些反应涉及特定前体分子的偶联。详细的合成路线和反应条件通常是专有的,可能涉及多个步骤,包括氧化、还原和环化反应。
工业生产方法: 沙柳酮的工业生产通常涉及从中华水龙的根部提取和纯化。 该过程包括溶剂提取,然后使用色谱技术分离和纯化化合物 .
化学反应分析
反应类型: 沙柳酮经历几种类型的化学反应,包括:
氧化: 沙柳酮可以被氧化形成各种氧化衍生物。
还原: 还原反应可以将沙柳酮转化为其还原形式。
取代: 沙柳酮可以参与取代反应,其中官能团被其他基团取代。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化锂铝等还原剂。
取代: 在适当的条件下,可以使用各种亲核试剂和亲电试剂。
主要产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,沙柳酮的氧化可能会产生氧化的木脂素衍生物,而还原可能会产生还原的木脂素形式 .
相似化合物的比较
沙柳酮因其多种药理特性而成为木脂素中独特的化合物。类似的化合物包括:
鬼臼毒素: 另一种具有抗癌特性的木脂素,但作用机制不同。
马尾松脂素: 以其抗氧化和抗癌作用而闻名,但效力低于沙柳酮。
异落叶松脂醇: 与沙柳酮具有相似的抗炎和抗氧化特性,但分子靶点不同.
沙柳酮的独特之处在于它能够靶向多个途径并展现出广泛的药理活性,使其成为各种治疗应用的有希望的候选药物。
属性
IUPAC Name |
(1S,12R,13S,14R,16R,23R)-13,14-dimethyl-2,6,8,20,22-pentaoxahexacyclo[10.10.1.01,19.03,11.05,9.016,23]tricosa-3,5(9),10,18-tetraen-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O6/c1-9-3-11-13(21)5-17-20(25-8-24-17)19(11)18(10(9)2)12-4-15-16(23-7-22-15)6-14(12)26-20/h4-6,9-11,18-19H,3,7-8H2,1-2H3/t9-,10+,11+,18+,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTJIWUFFXGFHH-WPAOEJHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3C(C1C)C4=CC5=C(C=C4OC36C(=CC2=O)OCO6)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@H]3[C@@H]([C@H]1C)C4=CC5=C(C=C4O[C@@]36C(=CC2=O)OCO6)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701318550 | |
| Record name | Sauchinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701318550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177931-17-8 | |
| Record name | Sauchinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=177931-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sauchinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701318550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does sauchinone exert its anti-inflammatory effects?
A1: Sauchinone demonstrates anti-inflammatory activity through multiple mechanisms. It suppresses the expression of pro-inflammatory mediators, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), thereby reducing the production of prostaglandin E2 (PGE2) and nitric oxide (NO) []. This inhibitory effect is mediated, at least in part, by inducing heme oxygenase-1 (HO-1) expression and activity [, ]. Additionally, sauchinone has been shown to attenuate the activation of nuclear factor-κB (NF-κB), a key regulator of inflammation, in human osteoarthritis chondrocytes []. It achieves this by inhibiting the transactivation activity of the RelA subunit of NF-κB []. Moreover, sauchinone can ameliorate inflammation by interfering with the activation of the NLRP3 inflammasome [].
Q2: What is the role of sauchinone in mitigating oxidative stress?
A2: Sauchinone exhibits potent antioxidant properties by enhancing the cellular defense system against oxidative stress. It reduces reactive oxygen species (ROS) production, elevates glutathione levels, and increases the activity of antioxidant enzymes such as superoxide dismutase (SOD), glutathione peroxidase (GPx), and catalase (CAT) [, ]. Additionally, sauchinone has been shown to upregulate the expression of HO-1, a crucial enzyme in the cellular defense against oxidative damage [, ].
Q3: How does sauchinone impact cell proliferation, migration, and invasion in cancer cells?
A3: Sauchinone has demonstrated anti-cancer properties by inhibiting the proliferation, migration, and invasion of various cancer cells, including breast cancer, liver cancer, and pancreatic ductal adenocarcinoma cells [, , , , ]. This anti-cancer activity is mediated through various signaling pathways, such as the Akt-CREB-MMP13 pathway in breast cancer cells [, ], the sonic hedgehog (Shh) pathway in osteosarcoma cells [], and the Wnt/β-catenin pathway in pancreatic ductal adenocarcinoma cells []. It has also been shown to downregulate PD-L1 expression in colorectal cancer cells, leading to checkpoint inhibition and enhanced cytotoxicity of CD8+ T cells against tumor cells [].
Q4: What is the molecular formula and weight of sauchinone?
A4: Sauchinone has the molecular formula C20H20O6 and a molecular weight of 356.37 g/mol.
Q5: Is there spectroscopic data available for sauchinone?
A5: Yes, the structural elucidation of sauchinone and its analogues has been achieved using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) [, , ]. These techniques provide detailed information about the compound's structure, functional groups, and molecular weight.
Q6: What is the bioavailability of sauchinone?
A6: Studies have shown that sauchinone exhibits low oral bioavailability, with an F value of 7.76% at a dose of 20 mg/kg in mice, despite a high absorption rate of 77.9% []. This low bioavailability is attributed to extensive metabolism, particularly in the liver and small intestine [].
Q7: How is sauchinone metabolized in the body?
A7: Sauchinone undergoes extensive metabolism primarily in the liver and small intestine []. In vitro studies using liver microsomes and S9 fractions have identified various metabolic pathways, including oxidation, demethylation, and glucuronidation [, ]. These metabolic reactions lead to the formation of several metabolites, some of which have been tentatively identified [].
Q8: Does sauchinone interact with drug-metabolizing enzymes?
A8: Yes, sauchinone has been shown to inhibit several cytochrome P450 (CYP) enzymes, including CYP2B6, CYP2C19, CYP2E1, and CYP3A4 []. This inhibition can potentially lead to drug-drug interactions, particularly when co-administered with medications that are metabolized by these enzymes [].
Q9: How is sauchinone distributed in the body?
A9: Following administration, sauchinone exhibits a wide distribution in various tissues, with high tissue-to-plasma ratios observed in the liver, small intestine, kidney, lung, muscle, fat, and mesentery []. This widespread distribution suggests that sauchinone may exert its pharmacological effects in multiple organs and tissues.
Q10: What are the main findings from in vitro studies on sauchinone?
A10: In vitro studies have demonstrated that sauchinone possesses a wide range of pharmacological activities, including anti-inflammatory, antioxidant, anti-tumor, and hepatoprotective effects [, , , , , , , ]. These effects have been observed in various cell lines, including macrophages, hepatocytes, chondrocytes, and cancer cell lines, highlighting the therapeutic potential of sauchinone in multiple disease models.
Q11: What are the key observations from in vivo studies on sauchinone?
A11: In vivo studies using various animal models have provided further evidence for the therapeutic benefits of sauchinone. It has been shown to protect against liver injury induced by carbon tetrachloride (CCl4) and iron overload [, ], attenuate inflammatory arthritis in a collagen-induced arthritis (CIA) mouse model [, ], improve ethanol withdrawal-induced anxiety [], and reduce myocardial ischemia/reperfusion injury []. These findings support the potential of sauchinone as a therapeutic agent for various diseases.
Q12: What is known about the safety profile of sauchinone?
A12: While sauchinone has demonstrated promising therapeutic potential in preclinical studies, further research is necessary to fully establish its safety profile, particularly in humans. Long-term toxicity studies and clinical trials are required to determine safe and effective doses, potential side effects, and any potential drug-drug interactions.
Q13: What analytical methods are used for the quantification of sauchinone?
A13: Several analytical methods have been developed for the quantification of sauchinone, including high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection or tandem mass spectrometry (MS/MS) [, , , ]. These methods offer high sensitivity, accuracy, and reproducibility, allowing for the reliable determination of sauchinone levels in various matrices, including plant materials, biological samples, and pharmaceutical formulations.
Q14: Are there any established quality control measures for sauchinone?
A14: While standardized quality control procedures for sauchinone have yet to be fully established, researchers have emphasized the importance of employing proper extraction, isolation, and purification techniques to ensure the quality and consistency of sauchinone used in research and potential clinical applications [, ]. Implementing robust quality control measures will be crucial for translating sauchinone into a safe and effective therapeutic agent.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Calcium 3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B172434.png)

![1,4-Dioxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B172440.png)

![[(2R,3R,4S,5R,6R)-4,5-Bis(phenylmethoxy)-6-(phenylmethoxymethyl)-2-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] acetate](/img/structure/B172445.png)



